Cas no 211915-06-9 (Dabigatran etexilate)

Il dabigatran etexilate è un profarmaco orale che viene convertito in dabigatran, un inibitore diretto della trombina. Agisce legandosi reversibilmente al sito attivo della trombina, inibendo la conversione del fibrinogeno in fibrina e, di conseguenza, la formazione di coaguli di sangue. Questo farmaco è indicato per la prevenzione dell'ictus e dell'embolia sistemica in pazienti con fibrillazione atriale non valvolare, nonché per il trattamento e la prevenzione della trombosi venosa profonda e dell'embolia polmonare. Rispetto agli antagonisti della vitamina K, il dabigatran etexilate offre un profilo farmacocinetico prevedibile, con un minor rischio di interazioni farmacologiche e alimentari, e non richiede un monitoraggio routinario dei parametri coagulativi. La sua somministrazione è semplificata grazie a un dosaggio fisso, migliorando l'aderenza terapeutica.
Dabigatran etexilate structure
Dabigatran etexilate structure
Nome del prodotto:Dabigatran etexilate
Numero CAS:211915-06-9
MF:C34H41N7O5
MW:627.733247518539
CID:66856
PubChem ID:135565674

Dabigatran etexilate Proprietà chimiche e fisiche

Nomi e identificatori

    • Dabigatran etexilate
    • N-[2-[4-[N-(Hexyloxycarbonyl)amidino]phenylaminomethyl]-1-methyl-1H-benzimidazol-5-ylcarbonyl]-N-(2-pyridyl)-beta-alanine ethyl ester
    • BIBR-1048(Dabigatran etexilate)
    • N-[2-[4-[N-(Hexyloxycarbonyl)aMidino]phenylaMinoMethyl]-1-Methyl-1H-benziMidazol-5-ylcarbonyl]-N-(2-
    • BIBR 1048
    • BIBR-1048
    • Prazaxa
    • DabigatranEtexilate(freebase) N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanineethylester
    • Dabigatran etexilate mesylate base
    • N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine, ethyl ester
    • phenol red sodium salt
    • PHENOL RED,ACS
    • phenolsulfonephthalein sodium
    • phenolsulfonphthalein sodium salt
    • phenolsulphophthaleine sodium salt
    • PR sodium salt
    • Dabigatran Etexilate iMpurity
    • Pradaxa (TN)
    • ethyl N-[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-pyridin-2-yl-beta-alaninate
    • BIBR1048
    • DSSTox_RID_97355
    • DSSTox_CID_31470
    • DSSTox_GSID_57681
    • Dabigatran etexilate (USAN/INN)
    • EBD35035
    • Tox21_113924
    • STL483396
    • STL450990
    • s2154
    • BDBM50432209
    • D07144
    • AB01274780_02
    • A815191
    • ethyl N-[(2-{[(4-{N-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]met
    • DTXSID4057681
    • EC 606-722-8
    • DABIGATRAN ETEXILATE [MART.]
    • Z2235811583
    • Ethyl 3-[[[4-[[[(hexyloxyl)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl](pyridin-2-yl)amino] propanoate (INN)
    • beta-Alanin,N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-ethylester
    • PRADAXA (DABIGATRAN ETEXILATE)
    • 211915-06-9
    • AMY4198
    • DABIGATRAN ETEXILATE [MI]
    • MFCD18385005
    • Etexilate, Dabigatran
    • Dabigatran etexilate [USAN:INN:BAN]
    • AKOS015951090
    • HY-10274
    • beta-Alanine, N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-, ethyl ester
    • 2E18WX195X
    • CCG-270280
    • DABIGATRAN ETEXILATE [WHO-DD]
    • Dabigatran etexilate [INN]
    • HMS3744O05
    • ethyl (Z)-3-(2-(((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
    • Dabigatran etexilate- Bio-X
    • DB06695
    • UNII-2E18WX195X
    • ETHYL 3-(((2-(((4-(((HEXYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)(PYRIDIN-2-YL)AMINO)PROPANOATE
    • dabigatran-etexilate
    • Ethyl 3-{[(2-{[(4-{[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoate
    • AC-22314
    • NS00007001
    • 1019206-66-6
    • DTXCID5031470
    • DABIGATRAN ETEXILATE (MART.)
    • Ethyl 3-{1-[2-({[4-({[(hexyloxy)carbonyl]amino}methanimidoyl)phenyl]amino}methyl)-1-methyl-1H-1,3-benzodiazol-5-yl]-N-(pyridin-2-yl)formamido}propanoate
    • BIBR 1048 BS RS1
    • Ethyl 3-(((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)(pyridin-2-yl)amino)propanoate
    • GTPL6379
    • DABIGATRAN ETEXILATE [USAN]
    • CS-0530
    • DABIGATRAN ETEXILATE [VANDF]
    • NCGC00262929-01
    • SB19225
    • Ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
    • BD164344
    • D5904
    • FT-0650701
    • Hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate
    • Pradax
    • EN300-1708005
    • BIBR-1048 (Dabigatran etexilate)
    • CAS-211915-06-9
    • 1610666-09-5
    • ethyl 3-(1-{2-[({4-[amino({[(hexyloxy)carbonyl]imino})methyl]phenyl}amino)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate
    • .BETA.-ALANINE, N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)IMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-, ETHYL ESTER
    • N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-ss-Alanine Ethyl Ester; BIBR 1048; Prazaxa
    • DB-066446
    • ETHYL 3-{1-[2-({[4-({[(HEXYLOXY)CARBONYL]AMINO}METHANIMIDOYL)PHENYL]AMINO}METHYL)-1-METHYL-1,3-BENZODIAZOL-5-YL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE
    • NCGC00262929-10
    • Dabigatran hydrochloride
    • GLXC-10464
    • MDL: MFCD16038312
    • Inchi: 1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)
    • Chiave InChI: KSGXQBZTULBEEQ-UHFFFAOYSA-N
    • Sorrisi: O(C(/N=C(\C1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])([H])C1=NC2C([H])=C(C(N(C3=C([H])C([H])=C([H])C([H])=N3)C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H])=O)C([H])=C([H])C=2N1C([H])([H])[H])/N([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 627.31700
  • Massa monoisotopica: 627.317
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 17
  • Complessità: 1000
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 154
  • XLogP3: 5.3

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.24
  • Punto di fusione: 128-129°
  • Punto di ebollizione: 827.9°C at 760 mmHg
  • Punto di infiammabilità: 454.5±37.1 °C
  • Indice di rifrazione: 1.614
  • Solubilità: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(159.30 mM)H2O : < 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 154.03000
  • LogP: 6.37590

Dabigatran etexilate Informazioni sulla sicurezza

Dabigatran etexilate Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Dabigatran etexilate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
BS-1001-5MG
Dabigatran etexilate
211915-06-9 >97%
5mg
£42.00 2025-02-08
Ambeed
A249359-5g
Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
211915-06-9 98%
5g
$34.0 2025-02-20
Enamine
EN300-1708005-1.0g
ethyl 3-(1-{2-[({4-[amino({[(hexyloxy)carbonyl]imino})methyl]phenyl}amino)methyl]-1-methyl-1H-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate
211915-06-9 95%
1.0g
$93.0 2023-07-10
abcr
AB449606-1g
Dabigatran etexilate, 95%; .
211915-06-9 95%
1g
€984.00 2025-02-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0389-10 mg
Dabigatran etexilate
211915-06-9 98.19%
10mg
¥822.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0389-100 mg
Dabigatran etexilate
211915-06-9 98.19%
100MG
¥4917.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0389-5 mg
Dabigatran etexilate
211915-06-9 98.19%
5mg
¥552.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0389-200 mg
Dabigatran etexilate
211915-06-9 98.19%
200mg
¥7375.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024542-10mg
Dabigatran Etexilate,99%
211915-06-9 99%
10mg
¥149 2022-06-14
Ambeed
A249359-50mg
Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
211915-06-9 98%
50mg
$6.0 2025-02-20

Dabigatran etexilate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: 2-Methyltetrahydrofuran ;  60 min, 25 °C; 1 h, 25 °C
Riferimento
Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate
Anonymous, IP.com Journal, 2011, 11,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: 1-Butanol ;  rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C
Riferimento
Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate
Anonymous, IP.com Journal, 2012, 12,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid Solvents: Acetone ;  rt; 1 h, rt
Riferimento
Synthesis of dabigatran etexilate mesylate
Cheng, Qingfang; et al, Zhongguo Xinyao Zazhi, 2012, 21(1), 88-91

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
2.2 -
Riferimento
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Acetone ,  Ethyl acetate ;  rt; 2 h, rt
Riferimento
An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities
Devarasetty, Sitaramaiah; et al, Pharma Chemica, 2018, 10(4), 127-148

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Acetone ;  rt → 5 °C
1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C
1.3 Solvents: Acetone ;  20 min, 35 - 40 °C
Riferimento
Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate
Anonymous, IP.com Journal, 2012, 12,

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C
2.1 Solvents: Ethanol ,  Ethyl acetate ;  3 - 4 h, 25 - 30 °C
Riferimento
An improved process for preparation of dabigatran etexilate mesylate
Sharif, S. D. Khasim; et al, Asian Journal of Chemistry, 2017, 29(6), 1253-1257

Metodo di produzione 8

Condizioni di reazione
Riferimento
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

Dabigatran etexilate Raw materials

Dabigatran etexilate Preparation Products

Dabigatran etexilate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:211915-06-9)Dabigatran etexilate
A1199695
Purezza:99%
Quantità:100g
Prezzo ($):307.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:211915-06-9)Dabigatran etexilate
sfd13908
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta